6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-9-methyl-9H-purine 6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-9-methyl-9H-purine
Brand Name: Vulcanchem
CAS No.: 2549027-85-0
VCID: VC11827415
InChI: InChI=1S/C17H20N10/c1-11-12(2)23-17-20-9-22-27(17)16(11)26-6-4-25(5-7-26)15-13-14(18-8-19-15)24(3)10-21-13/h8-10H,4-7H2,1-3H3
SMILES: CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NC=NC5=C4N=CN5C
Molecular Formula: C17H20N10
Molecular Weight: 364.4 g/mol

6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-9-methyl-9H-purine

CAS No.: 2549027-85-0

Cat. No.: VC11827415

Molecular Formula: C17H20N10

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-9-methyl-9H-purine - 2549027-85-0

Specification

CAS No. 2549027-85-0
Molecular Formula C17H20N10
Molecular Weight 364.4 g/mol
IUPAC Name 5,6-dimethyl-7-[4-(9-methylpurin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C17H20N10/c1-11-12(2)23-17-20-9-22-27(17)16(11)26-6-4-25(5-7-26)15-13-14(18-8-19-15)24(3)10-21-13/h8-10H,4-7H2,1-3H3
Standard InChI Key ORQGNEQWUYFQND-UHFFFAOYSA-N
SMILES CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NC=NC5=C4N=CN5C
Canonical SMILES CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NC=NC5=C4N=CN5C

Introduction

Structural Overview

The compound consists of three primary structural motifs:

  • Purine Core (9-Methyl-9H-Purine):

    • Purines are bicyclic aromatic heterocycles composed of fused pyrimidine and imidazole rings. The methyl substitution at position 9 increases lipophilicity and may influence its interaction with biological targets.

  • Triazolopyrimidine Subunit (5,6-Dimethyl-124Triazolo[1,5-a]Pyrimidine):

    • This moiety is part of the triazolopyrimidine family, known for their planar structure and diverse biological activities, including antiviral and anticancer properties. The dimethyl substitutions at positions 5 and 6 enhance electron density and potentially improve binding affinity to target proteins.

  • Piperazine Linker:

    • The piperazine group serves as a flexible linker between the purine core and the triazolopyrimidine subunit. Piperazine derivatives are commonly used in drug design due to their ability to improve solubility and pharmacokinetic properties.

Synthesis Pathways

The synthesis of such a compound typically involves multistep organic reactions:

  • Formation of the Triazolopyrimidine Unit:

    • Triazolopyrimidines are synthesized via cyclization reactions involving hydrazines and pyrimidine precursors under acidic or basic conditions.

  • Functionalization of the Purine Core:

    • The purine scaffold can be functionalized at position 9 using alkylation reactions with methyl halides in the presence of a base.

  • Coupling via Piperazine:

    • The triazolopyrimidine unit is linked to the purine core through a piperazine spacer using nucleophilic substitution or amidation reactions.

Antiviral Activity

Triazolopyrimidines have been extensively studied for their antiviral properties, particularly against RNA viruses like influenza and coronaviruses. Their planar structure facilitates interactions with viral enzymes such as RNA-dependent RNA polymerase (RdRP) .

Anticancer Potential

Purine derivatives often target kinases or DNA replication enzymes in cancer cells. The combination of purine and triazolopyrimidine scaffolds suggests potential kinase inhibition or DNA intercalation activity .

CNS Applications

The piperazine moiety is frequently used in drugs targeting the central nervous system (CNS), suggesting possible applications in neuropharmacology.

Solubility

The piperazine group enhances aqueous solubility, which is critical for oral bioavailability.

Lipophilicity

Methyl substitutions on both the purine and triazolopyrimidine units increase lipophilicity, potentially improving membrane permeability.

Metabolic Stability

The absence of easily hydrolyzable groups improves metabolic stability, making it a promising candidate for drug development.

Research Outlook

Further studies are needed to:

  • Elucidate Mechanisms of Action:

    • Investigate interactions with specific biological targets through molecular docking studies.

  • Optimize Pharmacodynamics:

    • Modify substituents to balance solubility and target affinity.

  • Evaluate Toxicity:

    • Conduct cytotoxicity assays to determine therapeutic windows.

  • Explore Applications:

    • Assess efficacy against emerging viral pathogens or resistant cancer cell lines.

This compound represents a promising scaffold for drug discovery due to its unique combination of structural features and pharmacological potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator